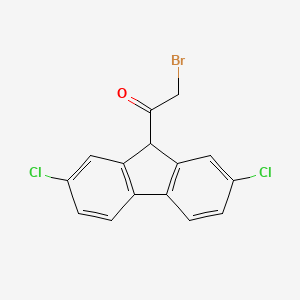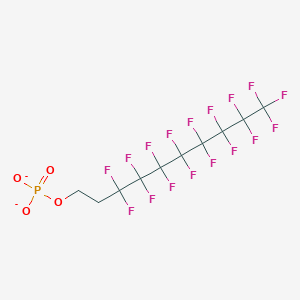
Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is a biochemical compound with the molecular formula C31H34N2O12 and a molecular weight of 626.61 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a derivative of carvedilol, a non-selective beta-adrenergic antagonist used to treat heart conditions.
准备方法
The synthetic routes and reaction conditions for Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid are not extensively documented in publicly available sources. it is typically synthesized through a series of chemical reactions involving the parent compound, carvedilol, and subsequent modifications to introduce the carbamate and glucopyranuronic acid moieties . Industrial production methods would likely involve multi-step organic synthesis under controlled conditions to ensure the purity and stability of the final product.
化学反应分析
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is primarily used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, as well as in biochemical research to understand the mechanisms of action of related compounds.
作用机制
The mechanism of action of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is not well-documented. as a derivative of carvedilol, it may exhibit similar properties, such as beta-adrenergic antagonism. Carvedilol works by blocking beta-adrenergic receptors, which reduces heart rate and blood pressure . The specific molecular targets and pathways involved in the action of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid would require further research to elucidate.
相似化合物的比较
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid can be compared to other carvedilol derivatives and beta-adrenergic antagonists. Similar compounds include:
Carvedilol: The parent compound, used to treat heart failure and hypertension.
Carvedilol-d3 N’-Carbamate β-D-Glucopyranuronic Acid: A deuterated version of the compound, used in research for its stability and isotopic labeling.
The uniqueness of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid lies in its specific modifications, which may confer distinct biochemical properties and research applications.
属性
CAS 编号 |
216973-68-1 |
|---|---|
分子式 |
C₃₁H₃₄N₂O₁₂ |
分子量 |
626.61 |
同义词 |
1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]carbamate] β-D-Glucopyranuronic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



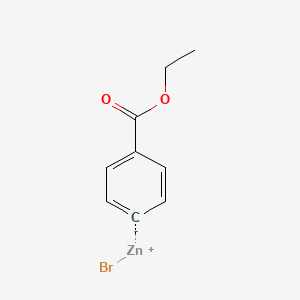
![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
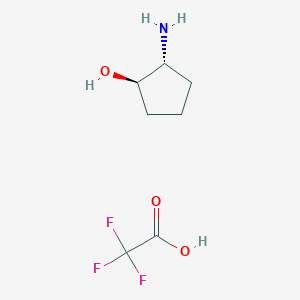
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)
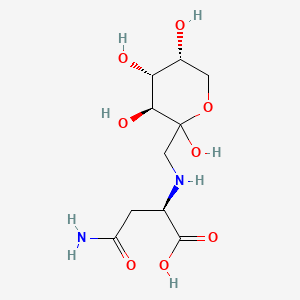
![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)
